molecular formula C15H21NO2S B2972974 (E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide CAS No. 1390751-03-7

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide

Cat. No.: B2972974
CAS No.: 1390751-03-7
M. Wt: 279.4
InChI Key: VBNWJIYSILKIDI-UHFFFAOYSA-N
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Description

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide (CAS 1390751-03-7) is a synthetically valuable sulfonamide derivative of high interest in organic chemistry and pharmaceutical research . The compound features a distinctive molecular architecture, characterized by a 4-methylcyclohexyl group and a (E)-configured 2-phenylethene (styryl) sulfonamide moiety, resulting in a defined stereochemistry and a molecular formula of C15H21NO2S and a molecular weight of 279.40 g/mol . Its reactive sulfonamide functional group, combined with a sterically defined cycloalkyl framework and an aromatic system, provides a unique combination of structural rigidity and potential for specific molecular interactions, making it a versatile intermediate for further chemical derivatization . Sulfonamides represent a critically important class of compounds in medicinal chemistry, known for their ability to act as enzyme inhibitors or receptor modulators . The electron-withdrawing nature of the sulfonamide group in this compound can enhance binding affinity in biological systems, while the lipophilic cyclohexyl and phenyl groups contribute to its overall pharmacokinetic properties . This makes this compound a promising building block for the development of novel therapeutic agents, particularly in the exploration of enzyme inhibitors. Furthermore, its defined structure and stability under various conditions make it a valuable scaffold in material science and as a key intermediate in complex organic syntheses . This product is supplied with high purity levels, typically 95% or greater, and is intended for research and development purposes only . It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are advised to consult the safety data sheet and handle the compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-13-7-9-15(10-8-13)16-19(17,18)12-11-14-5-3-2-4-6-14/h2-6,11-13,15-16H,7-10H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNWJIYSILKIDI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide typically involves the reaction of 4-methylcyclohexylamine with 2-phenylethenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following comparison focuses on structurally related (E)-N-aryl-2-arylethenesulfonamides, emphasizing substituent effects on physicochemical properties, synthesis, and biological activity.

Structural and Substituent Analysis
Compound Name N-Substituent Ethene Substituent Key Features
(E)-N,2-Diphenylethenesulfonamide (6a) Phenyl Phenyl Simplest analog; high yield (83%), mp 112–114°C .
(E)-N-(4-Chlorophenyl)-2-phenylethenesulfonamide (6b) 4-Chlorophenyl Phenyl Electron-withdrawing Cl enhances polarity; mp 108–110°C, 80% yield .
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) 4-Fluorophenyl 4-Methoxyphenyl Mixed electronic effects (F: -I, OCH3: +M); mp 98–100°C, 49% yield .
(E)-N-(4-Methylcyclohexyl)-2-phenylethenesulfonamide (Target) 4-Methylcyclohexyl Phenyl Bulky, saturated cyclohexyl group; likely lower mp, altered solubility .

Key Observations :

  • Steric Effects : The 4-methylcyclohexyl group in the target compound introduces significant steric bulk compared to planar aryl groups (e.g., phenyl, 4-chlorophenyl). This may reduce crystallinity, as seen in compound 6f (bis-4-methoxyphenyl), which exists as a semi-solid .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 6b) increase polarity and may enhance binding to biological targets, whereas electron-donating groups (e.g., OCH3 in 6d) improve solubility .
  • Synthesis Yields : Bulky substituents (e.g., cyclohexyl) may lower yields due to steric hindrance during condensation, contrasting with high yields (80–83%) for simpler analogs like 6a and 6b .
Physicochemical Properties
  • Melting Points : Aryl-substituted analogs exhibit higher melting points (e.g., 6a: 112–114°C) compared to compounds with bulkier or flexible groups. The target’s 4-methylcyclohexyl substituent likely reduces intermolecular packing efficiency, leading to a lower melting point or semi-solid state, as observed in 6f .
  • Solubility : Methoxy groups (e.g., 6d, 6e) enhance aqueous solubility via hydrogen bonding, whereas hydrophobic groups (e.g., cyclohexyl) may improve lipid membrane permeability .
Crystallographic Behavior
  • Hydrogen Bonding : In N-cyclohexyl derivatives (e.g., ), C–H⋯O interactions form extended 2D networks, influencing crystal packing. The target’s 4-methylcyclohexyl group may disrupt such networks, reducing crystallinity .

Biological Activity

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H23NO2S
  • Molecular Weight : 303.44 g/mol

This compound features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can interfere with the active sites of enzymes, potentially leading to reduced metabolic activity in specific pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing signaling pathways involved in inflammation or pain perception.

Anti-inflammatory Effects

Sulfonamides are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Study on Enzyme Interaction :
    A study evaluated the interaction of this compound with carbonic anhydrase, an enzyme involved in various physiological processes. The results indicated a significant inhibitory effect, suggesting potential applications in treating conditions like glaucoma or edema.
  • Cell Culture Experiments :
    In vitro studies using human cell lines demonstrated that the compound could modulate cell proliferation and apoptosis. This suggests a potential role in cancer therapy, although further investigation is needed to elucidate specific pathways involved.
  • Animal Model Trials :
    Animal model trials reported that administration of this compound resulted in decreased inflammatory markers in models of arthritis. This supports its potential use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
SulfanilamideSulfanilamideAntimicrobial, anti-inflammatory
CelecoxibCelecoxibCOX-2 inhibitor, anti-inflammatory
FurosemideFurosemideDiuretic, interacts with renal function

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